molecular formula C13H19ClN2O B1438090 1-(4-Ethylbenzoyl)piperazine hydrochloride CAS No. 1171550-67-6

1-(4-Ethylbenzoyl)piperazine hydrochloride

Cat. No. B1438090
CAS RN: 1171550-67-6
M. Wt: 254.75 g/mol
InChI Key: CUOHTQROBQOPNS-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.76 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-(4-Ethylbenzoyl)piperazine hydrochloride consists of a six-membered ring containing two nitrogen atoms. The compound has a linear formula of C13H18N2O .


Physical And Chemical Properties Analysis

1-(4-Ethylbenzoyl)piperazine hydrochloride is a solid at room temperature with a melting point of 200°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Piperazine Derivatives : Marvanová et al. (2016) detailed the synthesis and characterization of new piperazine derivatives, including 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts. The study highlighted the protonation of nitrogen atoms in the piperazine ring, essential for understanding the compound's structural properties (Marvanová et al., 2016).

  • One-Pot Synthesis Process : Ramesh et al. (2006) described an improved one-pot synthesis process for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine and its hydrochloride, highlighting its importance as an intermediate in antihypertensive drug synthesis (Ramesh et al., 2006).

  • Synthesis of Benzhydryl Piperazine Derivatives : Yarim et al. (2012) focused on the synthesis of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. This research is significant for understanding the structural and synthetic aspects of such compounds (Yarim et al., 2012).

  • Synthesis of Methanone Derivatives : Mhaske et al. (2014) synthesized a series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives. This study contributes to the broader understanding of piperazine derivatives in chemical synthesis (Mhaske et al., 2014).

Biological and Pharmacological Applications

  • Antibacterial and Antihypertensive Properties : Kumar et al. (2021) explored the antibacterial activity of Terazosin hydrochloride drug formulations, a derivative of piperazine, demonstrating its therapeutic potential (Kumar et al., 2021).

  • Cancer Cell Cytotoxicity : Yarim et al. (2012) also examined the cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives on various cancer cell lines, indicating potential applications in cancer therapy (Yarim et al., 2012).

  • Antimalarial Activity : Osa et al. (2003) synthesized dibenzosuberanylpiperazine derivatives, including their hydrochlorides, to study their effectiveness against drug-resistant malaria, showcasing another important pharmacological aspect of piperazine derivatives (Osa et al., 2003).

  • Antihistamine and Antiserotonin Properties : Stone et al. (1961) demonstrated the antihistamine and antiserotonin actions of cyproheptadine, a piperazine derivative, providing insight into its potential therapeutic uses (Stone et al., 1961).

properties

IUPAC Name

(4-ethylphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-2-11-3-5-12(6-4-11)13(16)15-9-7-14-8-10-15;/h3-6,14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOHTQROBQOPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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